

An In-depth Technical Guide to 4-Hydroxy-5-(methylsulfonyl)pentanoic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-5-(methylsulfonyl)valeric acid
CAS No.:	15396-28-8
Cat. No.:	B14708025

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Core Identification and Chemical Structure

4-Hydroxy-5-(methylsulfonyl)pentanoic acid, also known as **4-hydroxy-5-(methylsulfonyl)valeric acid**, is a functionalized aliphatic carboxylic acid. Its structure incorporates a five-carbon pentanoic acid backbone, a hydroxyl group at the fourth position, and a methylsulfonyl group at the fifth position.

Key Identifiers

A stable and unambiguous identification of a chemical compound is crucial for research, development, and regulatory purposes. The following table summarizes the primary identifiers for 4-Hydroxy-5-(methylsulfonyl)pentanoic acid.

Identifier	Value	Source
CAS Number	15396-28-8	ChemIDplus; EPA DSSTox; FDA Global Substance Registration System (GSRs)[1]
IUPAC Name	4-hydroxy-5-methylsulfonylpentanoic acid	PubChem[1]
Molecular Formula	C6H12O5S	PubChem[1]
Molecular Weight	196.22 g/mol	PubChem[1]
InChI Key	ZFUNJAJBEYETFA-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>CS(=O)(=O)CC(CCC(=O)O)O</chem>	PubChem[1]
UNII	S97KR3E8PX	FDA Global Substance Registration System (GSRs)[1]

Structural Diagram

The structural formula of 4-Hydroxy-5-(methylsulfonyl)pentanoic acid is depicted below. The presence of a chiral center at the C4 position indicates the potential for stereoisomers.

Caption: 2D structure of 4-Hydroxy-5-(methylsulfonyl)pentanoic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. The table below outlines the computed properties of 4-Hydroxy-5-(methylsulfonyl)pentanoic acid.

Property	Value	Source
XLogP3	-1.2	PubChem[2]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	196.04054465 Da	PubChem[1]
Monoisotopic Mass	196.04054465 Da	PubChem[1]
Topological Polar Surface Area	100 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Synthesis and Chemical Reactivity

While specific synthetic routes for 4-Hydroxy-5-(methylsulfonyl)pentanoic acid are not extensively documented in publicly available literature, its structure suggests plausible synthetic strategies based on established organic chemistry principles. The presence of the sulfonyl group, a common moiety in medicinal chemistry, is noteworthy.

General Synthetic Considerations

The synthesis of sulfonamides and related sulfonyl-containing molecules is a well-established field.[3] A general approach to a molecule like 4-Hydroxy-5-(methylsulfonyl)pentanoic acid could involve the following key steps:

- **Formation of the Carbon Skeleton:** Standard methods for carbon-carbon bond formation can be employed to construct the pentanoic acid backbone.
- **Introduction of Functional Groups:** The hydroxyl and methylsulfonyl groups can be introduced through various synthetic transformations. For instance, the sulfonyl group could be introduced via the oxidation of a corresponding thioether.
- **Control of Stereochemistry:** Given the chiral center at C4, enantioselective or diastereoselective methods may be necessary to obtain specific stereoisomers.

Reactivity Profile

The molecule possesses several reactive functional groups:

- **Carboxylic Acid:** This group can undergo esterification, amidation, and other standard carboxylic acid reactions. It is also the primary acidic site of the molecule.
- **Hydroxyl Group:** The secondary alcohol can be oxidized, esterified, or participate in ether formation.
- **Methylsulfonyl Group:** This group is generally stable but can influence the acidity of adjacent protons and participate in certain types of reactions under specific conditions.

Potential Applications in Research and Drug Development

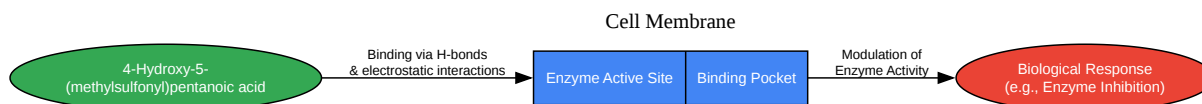
The structural features of 4-Hydroxy-5-(methylsulfonyl)pentanoic acid suggest potential utility in several areas of drug discovery and chemical biology.

Bioisosterism and Drug Design

The sulfonamide group and its derivatives are recognized as important bioisosteres for amides and carboxylic acids in medicinal chemistry. They offer similar geometric and hydrogen bonding properties but can have improved metabolic stability and altered physicochemical characteristics.^[4] The presence of both a carboxylic acid and a sulfonyl group in 4-Hydroxy-5-(methylsulfonyl)pentanoic acid makes it an interesting scaffold for exploring these bioisosteric relationships.

Hypothetical Signaling Pathway Interaction

The combination of a polar sulfonyl group and a carboxylic acid suggests that this molecule could interact with biological targets through hydrogen bonding and electrostatic interactions. For instance, it could potentially bind to the active site of an enzyme that recognizes carboxylate-containing substrates.



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Caption: Hypothetical interaction with an enzyme active site.

Experimental Protocols

While specific experimental data for this compound is sparse in the literature, the following protocols outline general methodologies for the characterization and synthesis of similar functionalized carboxylic acids.

General Protocol for the Synthesis of a Sulfonamide Carboxylic Acid

This protocol is adapted from a general method for the synthesis of sulfonamide carboxylic acids and serves as an illustrative example.[3]

Materials:

- An appropriate amino acid or hydroxy acid precursor
- p-Toluenesulfonyl chloride (or other sulfonyl chloride)
- Sodium carbonate (Na_2CO_3)
- 10% Hydrochloric acid (HCl)
- Water
- Ethyl acetate
- n-Hexane

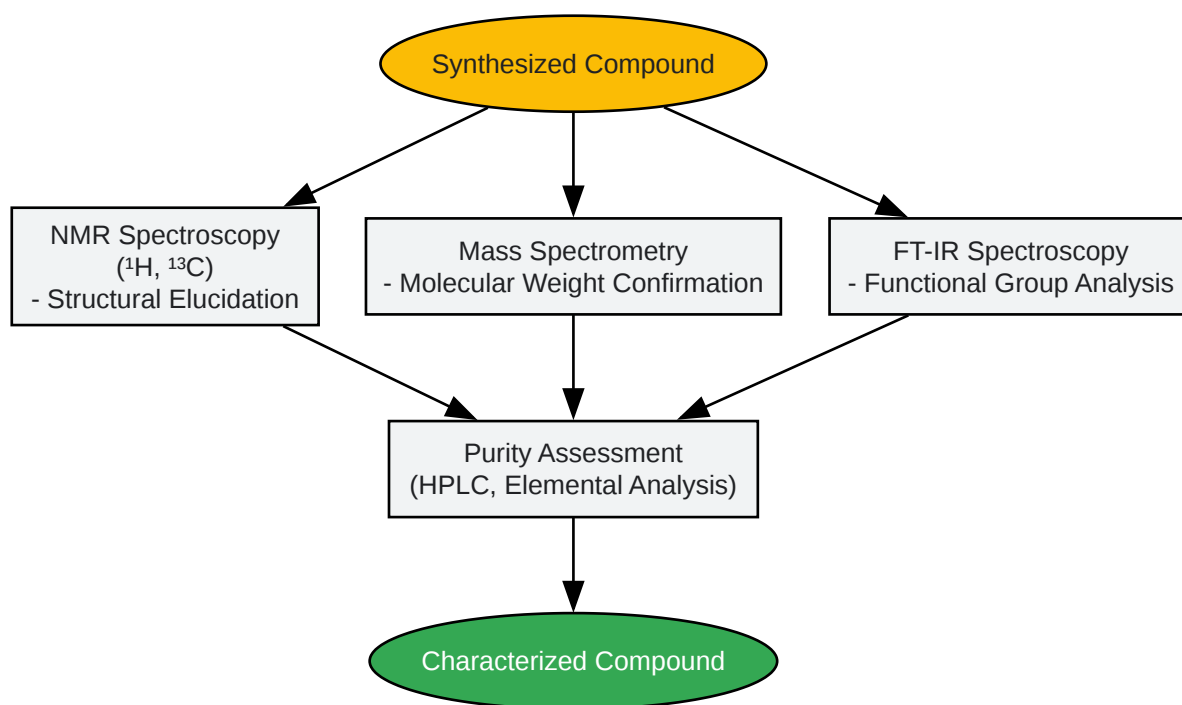
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve the amino or hydroxy acid (10 mmol) and sodium carbonate (12 mmol) in water (50 mL) in a flask and cool to 0 °C in an ice bath.
- Slowly add the sulfonyl chloride (12 mmol) to the stirred mixture over a period of 15 minutes.
- After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.
- Cool the reaction mixture back to 0 °C and acidify with 10% HCl until a precipitate forms.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Dry the solid product.
- Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the purified sulfonamide carboxylic acid.

Workflow for Characterization

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of a newly synthesized compound like 4-Hydroxy-5-(methylsulfonyl)pentanoic acid.



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Caption: Standard workflow for chemical characterization.

Conclusion

4-Hydroxy-5-(methylsulfonyl)pentanoic acid is a compound with a unique combination of functional groups that make it of interest to the fields of medicinal chemistry and drug development. While detailed biological studies are not widely reported, its structural similarity to known bioactive molecules and its potential as a scaffold for creating bioisosteres warrant further investigation. The synthetic and analytical protocols described herein provide a framework for researchers to explore the chemistry and potential applications of this and related molecules.

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